

UNC6349 (Ket2): A Technical Guide to a CBX5 Chromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	UNC6349 (Ket2)	
Cat. No.:	B12428173	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC6349, also known as Ket2, is a synthetic, diethyllysine-containing peptide-based ligand that functions as an inhibitor of the chromobox protein homolog 5 (CBX5). CBX5, a member of the heterochromatin protein 1 (HP1) family, is a key epigenetic reader protein that recognizes and binds to histone H3 trimethylated at lysine 9 (H3K9me3), a hallmark of transcriptionally silent heterochromatin. By targeting the chromodomain of CBX5, UNC6349 offers a valuable tool for investigating the biological roles of CBX5-mediated gene silencing and presents a potential starting point for the development of therapeutics targeting diseases associated with aberrant CBX5 function, such as cancer and fibrosis.

This technical guide provides a comprehensive overview of UNC6349, including its binding characteristics, the experimental protocols for its characterization, and the broader context of the CBX5 signaling pathway.

Quantitative Data

The binding affinity of UNC6349 and its analogs for the CBX5 chromodomain has been quantified using Isothermal Titration Calorimetry (ITC). The dissociation constants (KD) are summarized in the table below. A lower KD value indicates a higher binding affinity.



Compound	Lysine Modification	CBX5 Variant	Dissociation Constant (KD) in µM
UNC6349	Diethyllysine (Ket2)	Wild-Type	3.2[1]
UNC6212	Dimethyllysine (Kme2)	Wild-Type	5.7
UNC6864	Diisopropyllysine (Kei)	Wild-Type	3.3

Experimental ProtocolsIsothermal Titration Calorimetry (ITC)

This protocol details the method used to determine the binding affinity of UNC6349 for the CBX5 chromodomain.

- 1. Protein Expression and Purification:
- The human CBX5 chromodomain (residues 1-75) is cloned into a pGEX-6P-1 vector with an N-terminal GST tag and a TEV protease cleavage site.
- The construct is transformed into E. coli BL21(DE3) cells.
- Cells are grown in LB media at 37°C until an OD600 of 0.6-0.8 is reached.
- Protein expression is induced with 0.5 mM IPTG, and the culture is incubated overnight at 18°C.
- Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris pH 8.0, 500 mM NaCl, 1 mM DTT, and protease inhibitors), and lysed by sonication.
- The lysate is cleared by centrifugation, and the supernatant containing the GST-tagged CBX5 is applied to a glutathione-agarose resin.
- The resin is washed, and the GST tag is cleaved on-column using TEV protease.
- The purified CBX5 chromodomain is further purified by size-exclusion chromatography.

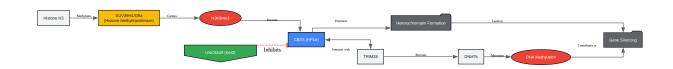


2. ITC Measurement:

- Experiments are performed using a MicroCal PEAQ-ITC instrument.
- The purified CBX5 protein is dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
- The protein concentration in the sample cell is typically 50-100 μM.
- UNC6349 is dissolved in the same ITC buffer to a concentration of 500-1000 μ M and loaded into the injection syringe.
- The experiment consists of an initial injection of 0.4 μ L followed by 18 injections of 2 μ L of the UNC6349 solution into the protein solution at 25°C.
- Data are analyzed using the MicroCal PEAQ-ITC analysis software, fitting to a one-site binding model to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n).

Signaling Pathways and Experimental Workflows CBX5 Signaling Pathway

CBX5 is a central component of the machinery that establishes and maintains heterochromatin. Its function is intricately linked with other epigenetic modifiers and structural components of the nucleus. The following diagram illustrates a simplified CBX5 signaling pathway.





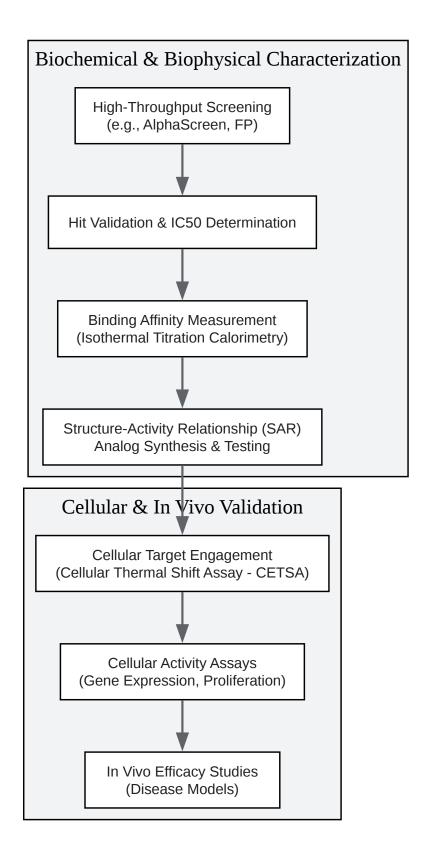
Click to download full resolution via product page

Caption: Simplified CBX5 signaling pathway in heterochromatin formation.

Experimental Workflow for CBX5 Inhibitor Characterization

The discovery and characterization of a CBX5 inhibitor like UNC6349 typically follows a multistep workflow, from initial screening to cellular validation.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Network biology of tumor stem-like cells identified a regulatory role of CBX5 in lung cancer
 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [UNC6349 (Ket2): A Technical Guide to a CBX5 Chromodomain Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12428173#unc6349-ket2-as-a-cbx5-chromodomain-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com